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Compound of Interest

Compound Name: 1-Hexen-3-OL

Cat. No.: B1581649 Get Quote

Application Note ID: FN-2025-001

Compound: 1-Hexen-3-OL

CAS Number: 4798-44-1

Molecular Formula: C₆H₁₂O

Primary Applications: Flavoring Agent, Fragrance Ingredient

Introduction
1-Hexen-3-OL is a secondary, unsaturated alcohol that serves as a versatile ingredient in the

flavor and fragrance industries.[1][2] It is recognized for its potent and distinct organoleptic

profile, characterized by fresh, green, leafy, and ethereal notes, often with fruity and vegetable-

like nuances such as cucumber.[2][3] This compound is found naturally in a variety of plants

and is a key contributor to the characteristic aroma of freshly cut grass, alongside its isomer

(Z)-3-hexen-1-ol, also known as leaf alcohol.[4][5] Its unique sensory properties make it

valuable for imparting naturalness and lift to a wide range of commercial products.

Organoleptic Profile
1-Hexen-3-OL possesses a complex and impactful aroma and flavor profile. Due to its high

odor strength, it is recommended to be evaluated in a diluted solution (typically 10% or less).[3]

The chirality of the molecule influences its perceived scent; the (R)-enantiomer is described as
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having top impact, with acidic and meaty notes, while the (S)-enantiomer is characterized as

more metallic, green, and earthy.[6]

Odor Type: Ethereal, green, rummy, leafy, with vegetable and fruity undertones.[2][3]

Flavor Type: Green, with nuances that can be applied to enhance fruit flavors like banana,

strawberry, and rum.[3]

Substantivity: The odor can last for over four hours on a smelling strip.[3]

Applications in Fragrance Chemistry
In perfumery, 1-Hexen-3-OL is primarily used as a top note modifier to introduce a fresh,

green, and natural character.[1][3] Its ethereal quality provides lift and diffusion to fragrance

compositions.

Key Functions:

Imparts fresh, green, and leafy top notes.[2]

Enhances the natural character of floral accords (e.g., muguet, lilac), citrus, and herbal

fragrances.[2][5]

Acts as a bridge between different fragrance families, connecting citrus, herbal, and floral

elements.[2]

Recommended Usage Levels:

Up to 0.5% in the final fragrance concentrate.[3]

Applications in Flavor Chemistry
1-Hexen-3-OL is a widely used flavoring substance, valued for its ability to create fresh and

authentic fruit and vegetable profiles.[1] The growing consumer demand for natural and clean-

label products has increased its importance in the food and beverage industry.[1]

Key Functions:
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Provides a crisp, green note to fruit flavors such as apple, pear, and melon.[2]

Used to formulate flavors for beverages, dairy products, confectionery, and baked goods.

[1][3]

Enhances the perceived freshness in savory applications, including sauces and processed

vegetables.[3]

Quantitative Data
The following tables summarize key quantitative data for 1-Hexen-3-OL, including its physical

properties and typical usage levels in various food categories.

Table 1: Physicochemical Properties of 1-Hexen-3-OL

Property Value Unit Reference

Molecular Weight 100.16 g/mol [2][7]

Boiling Point 133.5 - 134.0 °C (at 760 mmHg) [3]

Flash Point 33.89 °C [3]

Specific Gravity 0.830 - 0.836 @ 25°C [3]

Refractive Index 1.425 - 1.431 @ 20°C [3]

Vapor Pressure ~3.6 mmHg @ 25°C [3]

Water Solubility 25,200 mg/L @ 25°C [3]

logP (o/w) 1.5 (est.) [3]

Table 2: Recommended Usage Levels of 1-Hexen-3-OL in Food Categories
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Food Category
Average Usage
(mg/kg)

Maximum Usage
(mg/kg)

Reference

Non-alcoholic

Beverages
3.0 25.0 [3]

Alcoholic Beverages 4.0 50.0 [3]

Dairy Products 5.0 35.0 [3]

Edible Ices 3.0 50.0 [3]

Confectionery 4.0 50.0 [3]

Bakery Wares 5.0 50.0 [3]

Processed Vegetables 7.0 35.0 [3]

Meat Products 2.0 10.0 [3]

Soups and Sauces 5.0 25.0 [3]

Ready-to-eat Savories 5.0 100.0 [3]

Experimental Protocols
Protocol 1: Sensory Evaluation of 1-Hexen-3-OL
Objective: To characterize the odor profile of 1-Hexen-3-OL and determine its detection

threshold using a trained sensory panel.

Methodology: This protocol is based on standard descriptive analysis and threshold testing

techniques.[8][9]

1. Panelist Selection and Training:

Select 10-15 panelists based on their ability to detect and describe basic aromas.
Train panelists to identify and rate the intensity of "green," "ethereal," "fruity," and "leafy"
aroma attributes using reference standards.

2. Sample Preparation:
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Prepare a stock solution of 1% 1-Hexen-3-OL in an odorless, non-polar solvent like mineral
oil or dipropylene glycol (DPG).
For odor profiling, dip standard fragrance blotters (smelling strips) approximately 1 cm into
the 1% solution.[8] Allow the solvent to evaporate for 30 seconds before evaluation.
For threshold testing, prepare a series of dilutions in deodorized water or air, depending on
the desired threshold type (e.g., aqueous or vapor phase).

3. Evaluation Procedure (Descriptive Analysis):

Present the coded blotters to panelists in a well-ventilated, odor-free sensory lab.[10]
Panelists will smell the blotter and rate the intensity of the pre-defined aroma attributes
(green, ethereal, etc.) on a labeled magnitude scale (e.g., 0-10).[11]
Panelists should also provide any additional descriptors that come to mind.
The evaluation should be repeated at time intervals (e.g., 5 min, 30 min, 1 hour, 4 hours) to
assess the evolution of the scent.

4. Data Analysis:

Calculate the mean intensity ratings for each attribute at each time point.
Compile a list of all descriptors generated by the panel to create a comprehensive odor
profile.

Protocol 2: Characterization by Gas Chromatography-
Olfactometry (GC-O)
Objective: To identify the specific aroma-active region of 1-Hexen-3-OL in a complex mixture

and characterize its odor quality. GC-O combines the separation power of gas chromatography

with the sensitivity of the human nose as a detector.[12][13][14]

1. Instrumentation:

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass
Spectrometer (MS).
The GC effluent is split between the detector (FID/MS) and a heated sniffing port
(olfactometry detection port, ODP).[13]
Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis.

2. Sample Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1581649?utm_src=pdf-body
https://www.pac.gr/bcm/uploads/sensory-evaluation-techniques-(2).pdf
https://everglowspirits.com/sensory-assessment-how-to-implement-flavour-evaluation-techniques/
https://bio-protocol.org/exchange/minidetail?id=7565326&type=30
https://www.benchchem.com/product/b1581649?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17915233/
https://www.mdpi.com/1424-8220/13/12/16759
https://en.wikipedia.org/wiki/Gas_chromatography-olfactometry
https://www.mdpi.com/1424-8220/13/12/16759
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a dilute solution of the sample containing 1-Hexen-3-OL (e.g., a flavor extract, a
fragrance compound) in an appropriate solvent (e.g., dichloromethane). The concentration
should be optimized to avoid detector saturation and panelist fatigue.

3. GC-O Analysis:

Inject the sample into the GC.
A trained assessor (or panel of assessors, sequentially) sniffs the effluent from the ODP.[15]
The assessor records the retention time, duration, intensity, and a qualitative description of
any odor detected.
Simultaneously, the GC-FID/MS system records the chemical data.[10]

4. Data Analysis:

Align the olfactometry data (retention times and odor descriptors) with the chromatogram
from the FID/MS.
Confirm the peak corresponding to 1-Hexen-3-OL by comparing its retention index and
mass spectrum with a known standard.
The resulting "aromagram" will show which compounds in the mixture are odor-active and
will confirm the specific "green, ethereal" scent associated with the 1-Hexen-3-OL peak.[16]
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Caption: Simplified olfactory signal transduction pathway for 1-Hexen-3-OL.
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Caption: Integrated workflow for the evaluation of 1-Hexen-3-OL.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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